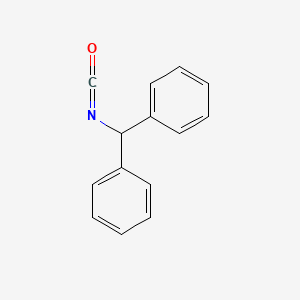

Diphenylmethyl isocyanate

Descripción general

Descripción

Diphenylmethyl isocyanate is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . It is used in the synthesis of various chemical products .

Synthesis Analysis

Diphenylmethyl isocyanate is a type of diisocyanate, which are monomers used to make polyurethane (PU) polymers . Diisocyanates are characterized by having two NCO groups as their key reactive sites . They are distinguished from mono-isocyanates, like methyl isocyanate, which is used industrially as an acylating agent, by having very different physical properties and toxicological profiles .

Molecular Structure Analysis

The molecular structure of Diphenylmethyl isocyanate consists of a central carbon atom bonded to an isocyanate group (N=C=O) and a diphenylmethyl group .

Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .

Physical And Chemical Properties Analysis

Diphenylmethyl isocyanate has a molecular weight of 209.24 g/mol . Its exact mass and monoisotopic mass are 209.084063974 g/mol . It has a complexity of 228 .

Aplicaciones Científicas De Investigación

Reaction with Polymer Polyols

Detailed investigations have been conducted on the reactions of DPMI with polymer polyols such as polypropylene glycol (PPG), polytetrahydrofuran (PTHF), and polycaprolactone diol (PCLD). These studies help in understanding the kinetics and mechanisms involved in polymer synthesis .

Environmental Interaction

When DPMI is spilled into soil or water, it reacts with water to produce predominantly insoluble polyureas. This reaction is transient and significant for environmental safety considerations .

Isocyanate Synthesis

DPMI can be involved in the synthesis of isocyanates through substitution reactions. For example, oxidation of isonitriles to isocyanates can be catalyzed by certain reagents, and DPMI may play a role in these processes .

Acylating Agent

Although not directly mentioned for DPMI, mono-isocyanates like methyl isocyanate are used industrially as acylating agents. Given the similar functional group, DPMI may have potential applications in this area as well .

Small Molecule - Diphenylmethyl isocyanate SAGE Journals - Overview of Diisocyanates RSC Publishing - Reactions of MDI with Polymer Polyols INCHEM - Diphenylmethane Diisocyanate (MDI) Organic Chemistry Portal - Isocyanate Synthesis by Substitution RSC Publishing - Uncatalyzed Reactions of MDI

Mecanismo De Acción

Target of Action

Diphenylmethyl isocyanate, also known as methylenediphenyl diisocyanate (MDI), is primarily used to make polyurethane (PU) polymers . The key reactive sites of this compound are its two isocyanate (N=C=O, or NCO) groups . These groups interact with biological (macro)molecules and other small molecules such as water, alcohols, and amines .

Mode of Action

The reactivity of the isocyanate functional group towards water and biological (macro)molecules is a key aspect of the compound’s mode of action . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .

Biochemical Pathways

The reactions of diphenylmethyl isocyanate with polyols, including polypropylene glycol (PPG), polytetrahydrofuran (PTHF), polycaprolactone diol (PCLD), and a triol polypropylene glycol glycerol triether (PPG_GL), have been studied . These reactions were monitored over time, and first-order consecutive reaction kinetics for the formations of polyols end-capped with MDI units were established .

Result of Action

The molecular and cellular effects of diphenylmethyl isocyanate’s action are a direct consequence of its chemical reactivity . The reactions of the isocyanate group with the hydroxyl groups of polyols play an essential role in the synthesis of polyurethanes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of diphenylmethyl isocyanate. For instance, atmospheric moisture can cause an exothermic reaction with the evolution of CO2, which may cause dangerous pressure generation . Therefore, it’s crucial to store the compound in a dry place and protect it against reaction with atmospheric moisture .

Safety and Hazards

Diphenylmethyl isocyanate is a combustible liquid and is toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It is fatal if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

[isocyanato(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLKKFSDKDJGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401227 | |

| Record name | Diphenylmethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylmethyl isocyanate | |

CAS RN |

3066-44-2 | |

| Record name | Diphenylmethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isocyanatomethylene)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

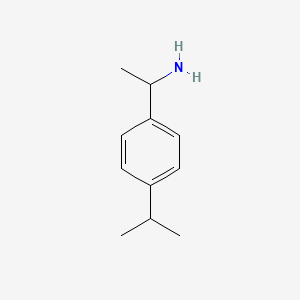

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)